REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][CH:5]=[C:4]([C:7]([OH:9])=[O:8])[CH:3]=1.[CH3:10][CH2:11]O>O=S(Cl)Cl>[CH2:10]([O:8][C:7]([C:4]1[CH:3]=[C:2]([Br:1])[S:6][CH:5]=1)=[O:9])[CH3:11]
|
Name
|
|
Quantity
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14.5 g
|
Type
|
reactant
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Smiles
|
BrC1=CC(=CS1)C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CSC(=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |